molecular formula C27H18Cl3N3O2S B11771352 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11771352
M. Wt: 554.9 g/mol
InChI Key: BOKNJPRXCKYQLH-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C27H18Cl3N3O2S and its molecular weight is 554.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a member of the thiourea class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H18Cl3N3O2SC_{27}H_{18}Cl_3N_3O_2S with a molecular weight of approximately 554.87 g/mol. The structure features a pyridine ring substituted with cyano and methoxy groups, alongside a thioether linkage and a trichlorophenyl acetamide moiety.

PropertyValue
Molecular Formula C27H18Cl3N3O2S
Molecular Weight 554.87 g/mol
CAS Number 444152-40-3

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway and inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves reversible binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.

Study 2: Antimicrobial Activity

In another research effort documented in Antibiotics, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing necessary dosages.

Properties

Molecular Formula

C27H18Cl3N3O2S

Molecular Weight

554.9 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C27H18Cl3N3O2S/c1-35-19-9-7-16(8-10-19)20-13-24(17-5-3-2-4-6-17)32-27(21(20)14-31)36-15-25(34)33-26-22(29)11-18(28)12-23(26)30/h2-13H,15H2,1H3,(H,33,34)

InChI Key

BOKNJPRXCKYQLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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